4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Overview
Description
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound known for its unique structure and versatile applications. This compound features a butyl group attached to an aniline core, which is further substituted with two phenyl rings each bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Its molecular formula is C34H45B2NO4, and it has a molecular weight of 553.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves a multi-step process:
Formation of the Boronate Ester: The initial step involves the reaction of phenylboronic acid with pinacol to form the boronate ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Coupling Reaction: The boronate ester is then coupled with 4-bromoaniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the intermediate product.
Final Substitution: The intermediate is further reacted with butyl bromide under basic conditions to introduce the butyl group, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the use of high-purity reagents, efficient catalysts, and stringent control of reaction parameters such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the butyl group, forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the boronate ester groups, converting them into boronic acids or alcohols.
Substitution: The phenyl rings and the aniline nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Products may include nitroso or nitro derivatives, hydroxylated butyl groups.
Reduction: Products include boronic acids or alcohols.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment due to its boron content.
Industry: Utilized in the manufacture of advanced materials, including polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester groups, which can interact with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can form reversible covalent bonds with boron atoms.
Pathways Involved: The boronate ester groups can inhibit enzyme activity by forming stable complexes with active site residues, or they can act as molecular probes by binding to specific biomolecules.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with a single boronate ester group, used in similar synthetic applications but with different reactivity and properties.
Uniqueness: this compound is unique due to its dual boronate ester groups and the presence of a butyl-substituted aniline core, which confer distinct chemical reactivity and potential for diverse applications in synthesis, medicine, and materials science.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45B2NO4/c1-10-11-12-25-13-19-28(20-14-25)37(29-21-15-26(16-22-29)35-38-31(2,3)32(4,5)39-35)30-23-17-27(18-24-30)36-40-33(6,7)34(8,9)41-36/h13-24H,10-12H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMUIYADKDRHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45B2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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